![molecular formula C7H14F2N4O2 B027053 2-(Difluoromethyl)arginine CAS No. 69955-43-7](/img/structure/B27053.png)
2-(Difluoromethyl)arginine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Difluoromethyl)arginine involves key steps such as mild guanidinylation and selective hydrogenation of a CC triple bond in the presence of a Cbz-group. Moroni et al. (2001) detailed the first synthesis of racemic alpha-(difluoromethyl)arginines, highlighting the process's efficiency and the significance of these synthetic pathways (Moroni, Koksch, Osipov, Crucianelli, Frigerio, Bravo*, & Burger, 2001).
Molecular Structure Analysis
Studies have also delved into the molecular structure of such compounds. For example, the structural varieties of L-arginine trifluoroacetate in solid state compounds have been observed, with the guanidinium-carboxylate interaction playing a pivotal role in the crystal structure construction, suggesting similar structural intricacies for 2-(Difluoromethyl)arginine derivatives (Sun, Sun, Chen, Zhang, Wang, & Xu, 2011).
Chemical Reactions and Properties
Chemical reactions involving 2-(Difluoromethyl)arginine derivatives, such as DL-alpha-(Difluoromethyl)arginine, have shown potent enzyme-activated irreversible inhibition of bacterial decarboxylases, illustrating their chemical reactivity and potential biochemical applications (Kallio, McCann, & Bey, 1981).
Physical Properties Analysis
The physical properties, including the solubility, melting point, and stability of 2-(Difluoromethyl)arginine, are critical for its application. While specific studies on these properties are scarce, the investigation into similar compounds like L-arginine trifluoroacetate provides insights into the behavior of 2-(Difluoromethyl)arginine under various conditions and its potential utility in different environments (Xu, Wang, Yu, Xu, & Zhang, 2003).
Chemical Properties Analysis
The chemical properties of 2-(Difluoromethyl)arginine, such as reactivity, stability in biological systems, and interaction with enzymes or cellular components, are essential for understanding its potential applications. The work of Glomb and Lang (2001) on the modifications of arginine with glyoxal, leading to specific reaction products, provides a basis for understanding the chemical behavior and modifications of 2-(Difluoromethyl)arginine in various chemical and biological contexts (Glomb & Lang, 2001).
Scientific Research Applications
Inhibition of Bacterial Decarboxylases : DL-alpha-(Difluoromethyl)arginine is a potent inhibitor of bacterial decarboxylases. This property allows for the study of putrescine biosynthesis in prokaryotic cells (Kallio, McCann, & Bey, 1981).
Enhancement of Protein Interaction Analysis : Arginine can enhance protein interaction analysis by increasing the solubility of small molecules and suppressing weak non-specific interactions (Shiraki, Hirano, Kita, Koyama, & Arakawa, 2010).
Metabolic Function in Diabetic Rats : Dietary L-arginine supplementation has been shown to reduce fat mass and improve metabolic function in Zucker diabetic fatty rats, promoting nitric oxide production and fatty acid and glucose oxidation (Fu et al., 2005).
Cancer Treatment : Arginine deprivation and argininosuccinate synthetase expression offer promising new treatments for various cancers, potentially benefiting in preventing, diagnosing, and treating malignant diseases (Delage et al., 2010).
Stabilization of Proteins Against Aggregation : Arginine stabilizes proteins against aggregation by slowing protein-protein association reactions, with only a small effect on protein folding (Baynes, Wang, & Trout, 2005).
Role in Critical Care : Arginine plays a crucial role in the intermediary metabolism of critically ill patients, with mixed results in critical care literature. It may be beneficial when combined with immune-modulating nutrients (Zhou & Martindale, 2007).
Suppression of Protein Aggregation : Arginine suppresses protein aggregation and protein-protein interactions by interacting differently with proteins than guanidine hydrochloride, offering insights into amino acid level interactions and protein interaction patterns (Arakawa et al., 2007).
Cellular Metabolism and Cancer : Arginine's role in cellular metabolism might influence cancer initiation, promotion, and progression, potentially leading to novel antineoplastic and chemopreventative strategies (Lind, 2004).
Role in Endothelial Function : Arginine may improve endothelial function and vascular tone, potentially benefiting individuals with hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).
Clinical Pharmacology : L-arginine has shown to improve endothelial function and vasodilation in humans with hypercholesterolemia and atherosclerosis, suggesting long-term benefits for cardiovascular disease (Böger & Bode-Böger, 2001).
Sensitive Detection in Biological Fluids : Silver nanoparticles with ZnLATP-AgNPs provide a highly sensitive colorimetric assay for detecting arginine in biological fluids, useful in disease diagnosis and drug development (Velugula & Chinta, 2017).
Biotechnology Applications : Amino acids, particularly arginine, are widely used in biotechnology applications for protein purification, formulation, and stability enhancement, with potential applications in pharmaceutical research and development (Arakawa et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethyl)arginine is the enzyme Arginine Decarboxylase (ADC) . ADC plays a crucial role in the metabolism of arginine, a semi-essential amino acid .
Mode of Action
2-(Difluoromethyl)arginine acts as a potent, enzyme-activated, and irreversible inhibitor of ADC . It blocks the ADC activity of bacteria such as E.coli and Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of ADC by 2-(Difluoromethyl)arginine affects the arginine metabolic pathway . ADC normally catalyzes the conversion of arginine into ornithine and urea . By inhibiting ADC, 2-(Difluoromethyl)arginine disrupts this process, potentially affecting downstream effects such as polyamine biosynthesis .
Pharmacokinetics
It’s known that the compound’s fluorine atoms can enhance itsmetabolic stability and bioavailability
Result of Action
The inhibition of ADC by 2-(Difluoromethyl)arginine leads to a decrease in the production of ornithine and urea from arginine . This can have various molecular and cellular effects, depending on the specific biological context. For instance, in bacteria, this could disrupt normal growth and proliferation .
properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORLXJBCPPSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990215 | |
Record name | 2-(Difluoromethyl)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)arginine | |
CAS RN |
69955-43-7, 77286-88-5 | |
Record name | alpha-(Difluoromethyl)arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine, 2-(difluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Difluoromethyl)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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